2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline
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Overview
Description
2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where 2,4-difluorophenol reacts with 8-methyl-4-(trifluoromethyl)quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or DMF.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes critical for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 8-((1-(2-(2,4-Difluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline
Uniqueness
2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are advantageous.
Biological Activity
2-(2,4-Difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and difluorophenoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its biological activity based on recent studies, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H12F5N
- Molecular Weight : 345.28 g/mol
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- A study evaluated the anticancer properties of quinoline-derived compounds, including derivatives with trifluoromethyl groups. These compounds exhibited significant growth inhibition in cancer cell lines, suggesting potential as anticancer agents .
- Another research focused on microtubule-targeting agents (MTAs) derived from quinoline structures, demonstrating cytotoxic effects against various cancer cell lines such as PC3 and HeLa .
- Antimicrobial Activity :
Anticancer Studies
A notable study involved the synthesis of various quinoline derivatives, including this compound. The findings indicated:
- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound were found to be in the low micromolar range, indicating potent cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC3 | 5.2 | Microtubule disruption |
K562 | 3.8 | Apoptosis induction |
HeLa | 4.5 | Cell cycle arrest |
Antimicrobial Studies
In antimicrobial evaluations, compounds structurally similar to this compound were tested against bacterial strains:
- Tested Strains : S. aureus, MRSA.
- Minimum Inhibitory Concentration (MIC) : The MIC values were significantly lower than those of standard antibiotics, indicating a strong antibacterial effect.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 1.5 | S. aureus |
Related Quinoline Derivative | 0.9 | MRSA |
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-8-methyl-4-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO/c1-9-3-2-4-11-12(17(20,21)22)8-15(23-16(9)11)24-14-6-5-10(18)7-13(14)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQWSMOQFRBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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